Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)
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Overview
Description
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI): is a heterocyclic organic compound with the molecular formula C4H8N2O4S. It is primarily used in research and experimental applications . This compound is known for its unique structure, which includes both carbamic acid and sulfonyl functional groups, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) typically involves the reaction of carbamic acid derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and carbamic acid functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- Carbamic acid, (aminosulfonyl)-, methyl ester
- Carbamic acid, (aminosulfonyl)-, ethyl ester
- Carbamic acid, (aminosulfonyl)-, phenyl ester
Uniqueness: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is unique due to its propenyl ester group, which provides additional reactivity and versatility in chemical reactions compared to its methyl, ethyl, or phenyl counterparts. This makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
prop-2-enyl N-sulfamoylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCJHUNDSQFFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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